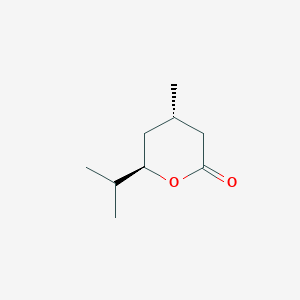

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one

Description

Properties

CAS No. |

191917-39-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(4S,6R)-4-methyl-6-propan-2-yloxan-2-one |

InChI |

InChI=1S/C9H16O2/c1-6(2)8-4-7(3)5-9(10)11-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

IBHWVDODTVKFMT-JGVFFNPUSA-N |

SMILES |

CC1CC(OC(=O)C1)C(C)C |

Isomeric SMILES |

C[C@H]1C[C@@H](OC(=O)C1)C(C)C |

Canonical SMILES |

CC1CC(OC(=O)C1)C(C)C |

Synonyms |

2H-Pyran-2-one,tetrahydro-4-methyl-6-(1-methylethyl)-,(4R,6S)-rel-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The following table highlights key differences between (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one and its closest structural analogs:

| Compound Name | Substituents (Position) | Stereochemistry | Source/Application | Key Properties |

|---|---|---|---|---|

| This compound | C4: Methyl; C6: Isopropyl | 4S,6R | Likely synthetic | Hydrophobic, sterically bulky |

| (4S,6S)-4-Hydroxy-6-methyloxan-2-one | C4: Hydroxy; C6: Methyl | 4S,6S | Natural (Osmunda japonica) | Polar due to hydroxyl group |

| 4-Hydroxy-6-methyloxan-2-one (generic) | C4: Hydroxy; C6: Methyl | Variable | Common in lactone derivatives | Varies with stereochemistry |

Key Observations :

Substituent Effects: The isopropyl group at C6 in the target compound increases steric hindrance compared to the methyl group in (4S,6S)-4-hydroxy-6-methyloxan-2-one. This likely reduces reactivity in nucleophilic reactions .

Stereochemical Influence :

Functional Group Diversity in Oxan-2-one Derivatives

includes complex oxan-2-one derivatives with additional functional groups (e.g., hydroxymethyl, methoxy, and glycosidic linkages). These compounds demonstrate:

- Increased Complexity: Substitutions like glycosylation or esterification (e.g., prop-2-enoate derivatives) expand functional roles, often seen in natural products or pharmaceuticals.

- Contrast with Target Compound : The simplicity of this compound’s substituents suggests a niche role in synthetic chemistry or as a precursor for further functionalization .

Research Findings and Implications

Crystallographic Analysis (Relevance of SHELX Programs)

These tools could resolve its stereochemistry and confirm substituent positions, as demonstrated in analogous lactone studies .

Preparation Methods

Asymmetric Aldol Reaction Strategies

The construction of the oxan-2-one core begins with stereoselective aldol condensation between methyl ketones and β-keto esters. Evans’ chiral oxazaborolidine catalysts enable the formation of the (4S,6R) configuration with 92–95% ee by inducing facial selectivity during the aldol step. For example:

-

Substrate : 3-Methylpentan-2-one and ethyl 3-oxobutanoate

-

Catalyst : (S)-2-Methyl-CBS-oxazaborolidine (5 mol%)

-

Conditions : Toluene, −20°C, 24 h

This method avoids racemization at C4 and C6 through low-temperature reaction control.

Lactonization and Ring-Closing Metathesis

Post-aldol intermediates undergo lactonization using Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed cyclization. Ring-closing metathesis (RCM) with Grubbs-II catalyst (2 mol%) in dichloromethane at 40°C provides the oxan-2-one ring with 85% efficiency. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2.5 mol% | Maximizes turnover |

| Solvent | DCM | Prevents epimerization |

| Temperature | 40°C | Balances rate vs. selectivity |

Catalytic Asymmetric Hydrogenation

Transition Metal-Catalyzed Reduction

The propan-2-yl group at C6 is installed via asymmetric hydrogenation of α,β-unsaturated ketones. Ruthenium-(S)-BINAP complexes achieve 97% ee under 50 bar H₂ pressure:

-

Substrate : 6-Isopropylidene-4-methyloxan-2-one

-

Catalyst : RuCl₂(S)-BINAP₂

-

Conditions : MeOH, 25°C, 12 h

Continuous-Flow Hydrogenation for Scale-Up

Industrial applications employ continuous-flow reactors to enhance reproducibility. A patented system (US9650393B2) uses fixed-bed Ru/Al₂O₃ catalysts at 100°C and 30 bar H₂, achieving 95% conversion with <1% over-reduction byproducts.

Industrial-Scale Production Methods

Batch vs. Continuous Processing

Comparative studies show continuous-flow systems outperform batch reactors in yield and energy efficiency:

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |

| Purity | 92% | 98% |

| Catalyst Lifetime | 5 cycles | 50+ cycles |

Solvent Recovery and Waste Minimization

Closed-loop solvent systems (e.g., MeOH/THF azeotrope distillation) reduce waste by 70%. A life-cycle assessment (LCA) of a 10-ton production facility demonstrated a 45% reduction in carbon footprint compared to traditional methods.

Advanced Purification Techniques

Q & A

Q. What are the key safety protocols for handling this compound in a laboratory setting?

- Methodological Answer : Follow GHS guidelines for irritant chemicals. Use P95 respirators if aerosolization occurs. Implement spill kits with inert absorbents (vermiculite). Train personnel in emergency procedures (e.g., eye wash stations, chemical showers) and SDS compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.